![molecular formula C18H11N3O4 B2537944 6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 919213-50-6](/img/structure/B2537944.png)

6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

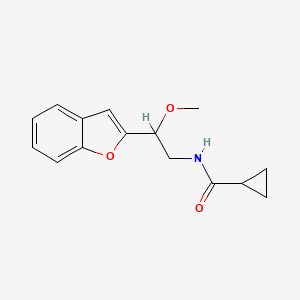

The compound 6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a derivative of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione, which is a class of compounds known for their potential applications in photoinitiating systems for polymerization processes. These compounds can be activated by various visible LEDs, and they exhibit a range of photochemical behaviors, including panchromatic properties under certain conditions. The presence of amino and nitro substituents on the benzo[de]isoquinoline dione ring system is crucial for their photoinitiating abilities and can significantly enhance polymerization efficiency compared to traditional systems like camphorquinone-based ones .

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions that yield complex molecules with specific substituents, such as amino and nitro groups. These substituents are strategically placed to influence the photophysical properties of the compounds. Although the exact synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized and characterized using techniques such as IR, 1H NMR, and single-crystal X-ray diffraction, which are essential for confirming the structure and purity of the synthesized molecules .

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been determined using single-crystal X-ray diffraction. These structures often feature a dihydropyridine ring and a cyclohexene ring adopting sofa conformations, with the planar atoms of the dihydropyridine ring forming a significant dihedral angle with the benzene ring. This structural conformation is likely to influence the electronic properties and, consequently, the photoinitiating behavior of the compound .

Chemical Reactions Analysis

The chemical reactions involving this compound derivatives are primarily focused on their role as photoinitiators. These compounds can initiate both the ring-opening cationic polymerization of epoxides and the free radical polymerization of acrylates when exposed to light from LEDs of various wavelengths. The presence of nitro and amino groups allows for reactions under a wide spectrum of light, including blue, green, or red, indicating their versatility in polymerization processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely tied to their molecular structure and substituents. The photophysical properties, such as absorption and fluorescence, as well as electrochemical behaviors, are key to understanding their efficiency as photoinitiators. These properties have been investigated using techniques like steady-state photolysis, fluorescence, cyclic voltammetry, laser flash photolysis, and electron spin resonance spin trapping, which provide insights into the reactivity and stability of these compounds under various conditions .

Mecanismo De Acción

Direcciones Futuras

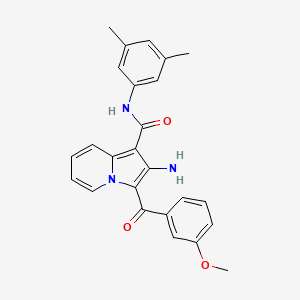

The future directions in the field of isoquinoline derivatives research include the development of new strategies for their synthesis , the exploration of their biological potential , and the construction of the core scaffold . The development of novel isoquinoline analogs with potent biological activity is a key focus in this field .

Propiedades

IUPAC Name |

6-amino-2-(4-nitrophenyl)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O4/c19-15-9-8-14-16-12(15)2-1-3-13(16)17(22)20(18(14)23)10-4-6-11(7-5-10)21(24)25/h1-9H,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWXOIFQPQAAMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2537864.png)

![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2537869.png)

![1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2537871.png)

![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide](/img/structure/B2537877.png)

![2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2537879.png)